

Valategrast's Active Metabolite RO0270608: A Technical Overview

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Compound of Interest		
Compound Name:	Valategrast	
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Abstract

Valategrast (formerly known as R411) is an orally administered prodrug that undergoes rapid and complete biotransformation to its active metabolite, RO0270608. This active compound functions as a potent dual antagonist of $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$ integrins, key mediators in the inflammatory cascade. By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), RO0270608 effectively modulates leukocyte adhesion and trafficking to sites of inflammation. This technical guide provides a comprehensive overview of RO0270608, including its mechanism of action, available quantitative data, and detailed experimental protocols for key assays, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

Inflammatory diseases such as asthma and inflammatory bowel disease are characterized by the excessive recruitment of leukocytes to affected tissues. The $\alpha 4$ integrins, $\alpha 4\beta 1$ and $\alpha 4\beta 7$, play a critical role in this process by mediating the adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent extravasation. RO0270608, the active metabolite of the prodrug **valategrast**, is a small molecule antagonist designed to inhibit the function of both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins. This dual antagonism offers a promising therapeutic strategy for a range of inflammatory conditions.

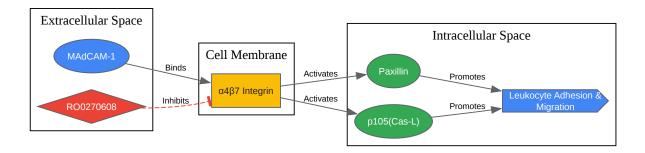


Mechanism of Action

RO0270608 exerts its anti-inflammatory effects by competitively binding to the $\alpha 4$ subunit of the $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins. This binding prevents the interaction of these integrins with their ligands, VCAM-1 and MAdCAM-1, which are expressed on the surface of endothelial cells in inflamed tissues. The inhibition of this interaction disrupts the tethering, rolling, and firm adhesion of leukocytes to the blood vessel wall, thereby reducing their infiltration into the surrounding tissue and mitigating the inflammatory response.

Signaling Pathway

The binding of $\alpha 4\beta 7$ integrin to its ligand, MAdCAM-1, initiates an intracellular signaling cascade that involves the tyrosine phosphorylation of several key proteins, including paxillin and p105(Cas-L). This signaling is crucial for the subsequent cellular responses, such as cell adhesion and migration. RO0270608, by blocking the initial ligand-integrin interaction, prevents the activation of this downstream signaling pathway.



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Figure 1: RO0270608 Inhibition of α4β7 Integrin Signaling

Quantitative Data

The following tables summarize the available quantitative data for RO0270608 and comparative compounds.



Parameter	Value	Assay
RO0270608		
IC50 (α4β7-mediated cell adhesion)	33 nM	Inhibition of cell adhesion
IC50 (T-cell proliferation)	30 nM	Human T-cell VCAM/anti-CD3 costimulation assay
Absolute Bioavailability (from oral Valategrast)	27% ± 4%	Pharmacokinetic study in healthy volunteers
Terminal Half-life	7.33 ± 2.29 hours	Pharmacokinetic study in healthy volunteers
Comparative Dual α4β1/α4β7 Antagonists		
TR14035		
IC50 (human α4β7 binding to 125I-MAdCAM-Ig)	0.75 nM	Radioligand binding assay
IC50 (α4β7-expressing RPMI- 8866 cell binding to MAdCAM- Ig under shear flow)	0.1 μΜ	In vitro flow cytometry-based adhesion assay
Compound 1		
IC50 (human α4β7 binding to 125I-MAdCAM-Ig)	2.93 nM	Radioligand binding assay
IC50 (α4β7-expressing RPMI- 8866 cell binding to MAdCAM- Ig under shear flow)	1 μΜ	In vitro flow cytometry-based adhesion assay

Note: Specific binding affinity (Kd) values for RO0270608 to $\alpha4\beta1/VCAM-1$ and $\alpha4\beta7/MAdCAM-1$ are not publicly available at the time of this writing.

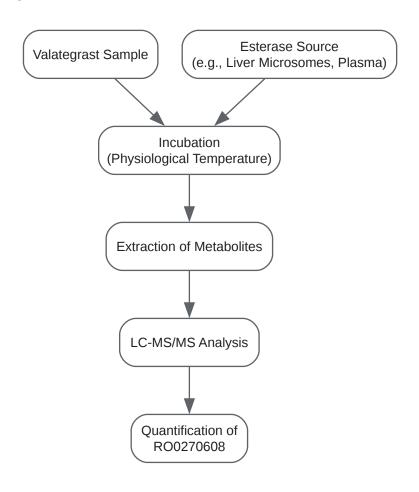
Experimental Protocols



Detailed methodologies for key experiments are provided below.

Biotransformation of Valategrast to RO0270608

Valategrast is a prodrug that is converted to its active metabolite, RO0270608, through esterase-mediated hydrolysis. While a specific, detailed protocol for this conversion is not publicly available, a general workflow can be inferred.



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Figure 2: General Workflow for Valategrast Biotransformation

General Protocol:

- Incubation: Valategrast is incubated with a source of esterases, such as human liver microsomes or plasma, in a buffered solution at 37°C.
- Time Points: Aliquots of the reaction mixture are taken at various time points.



- Reaction Quenching: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile.
- Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the analyte is collected.
- LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of RO0270608 produced over time.

Cell Adhesion Assay

This assay measures the ability of RO0270608 to inhibit the adhesion of leukocytes to endothelial ligands.

Materials:

- Leukocytic cell line expressing α4β1 and α4β7 (e.g., RPMI-8866)
- Recombinant human VCAM-1 and MAdCAM-1
- 96-well microplates
- Fluorescent dye (e.g., Calcein-AM)
- RO0270608
- · Assay buffer

Protocol:

- Plate Coating: 96-well microplates are coated with VCAM-1 or MAdCAM-1 overnight at 4°C.
- Cell Labeling: Leukocytic cells are labeled with a fluorescent dye according to the manufacturer's instructions.
- Compound Incubation: Labeled cells are pre-incubated with varying concentrations of RO0270608.



- Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.
- Washing: Non-adherent cells are removed by gentle washing.
- Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of RO0270608.

T-Cell Proliferation Assay

This assay assesses the effect of RO0270608 on the proliferation of T-cells stimulated through the T-cell receptor (TCR) and VCAM-1 co-stimulation.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- Anti-CD3 antibody
- Recombinant human VCAM-1
- 96-well microplates
- Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
- RO0270608
- Culture medium

Protocol:

- Plate Coating: 96-well microplates are coated with anti-CD3 antibody and VCAM-1.
- Cell Seeding: PBMCs or T-cells are added to the coated wells.
- Compound Addition: Varying concentrations of RO0270608 are added to the wells.



- Incubation: The plates are incubated for a period sufficient to allow for T-cell proliferation (typically 3-5 days).
- Proliferation Measurement:
 - [3H]-thymidine incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured.
 - CFSE dilution: Cells are pre-labeled with CFSE before seeding. Proliferation is measured by the dilution of the dye using flow cytometry.
- Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of T-cell proliferation.

Conclusion

RO0270608, the active metabolite of **valategrast**, is a potent dual antagonist of $\alpha4\beta1$ and $\alpha4\beta7$ integrins. Its mechanism of action, centered on the inhibition of leukocyte adhesion and migration, positions it as a promising therapeutic agent for various inflammatory disorders. This technical guide has summarized the key information regarding RO0270608, providing researchers and drug development professionals with a foundational understanding of its properties and the methodologies used for its characterization. Further research to fully elucidate its binding kinetics and to standardize in vitro metabolic protocols will be valuable for its continued development.

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